molecular formula C14H12N4O2S B11832625 Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- CAS No. 54996-16-6

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl-

Cat. No.: B11832625
CAS No.: 54996-16-6
M. Wt: 300.34 g/mol
InChI Key: VPCBJWMPLZYLSE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- is a chemical compound that features a benzenesulfonamide group attached to a 1,5-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- typically involves the reaction of 4-amino-benzenesulfonamide with a 1,5-naphthyridine derivative. One common method includes the use of a cyclization reaction where the 1,5-naphthyridine ring is formed through the reaction of appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the enzyme’s normal function, leading to changes in cellular processes such as pH regulation and metabolic pathways. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-amino-N-1,8-naphthyridin-2-yl-
  • Benzenesulfonamide, 4-amino-N-1,6-naphthyridin-2-yl-
  • Benzenesulfonamide, 4-amino-N-1,7-naphthyridin-2-yl-

Uniqueness

Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- is unique due to its specific 1,5-naphthyridine ring system, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

54996-16-6

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

4-amino-N-(1,5-naphthyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O2S/c15-10-3-5-11(6-4-10)21(19,20)18-14-8-7-12-13(17-14)2-1-9-16-12/h1-9H,15H2,(H,17,18)

InChI Key

VPCBJWMPLZYLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)N=C1

Origin of Product

United States

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